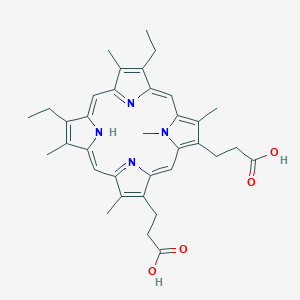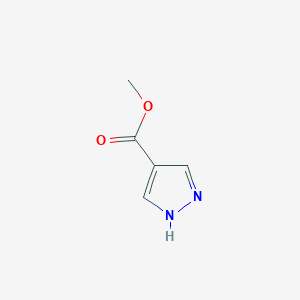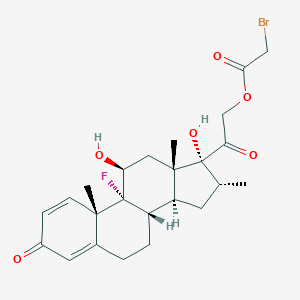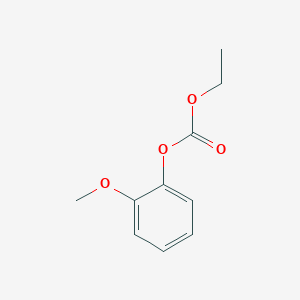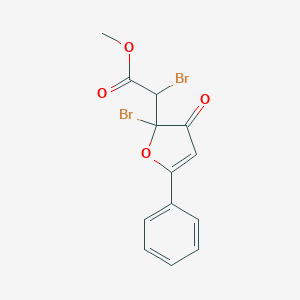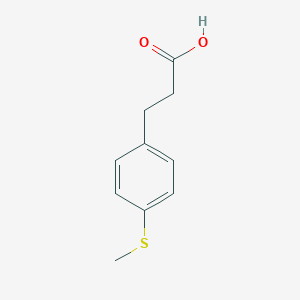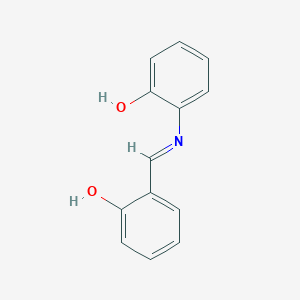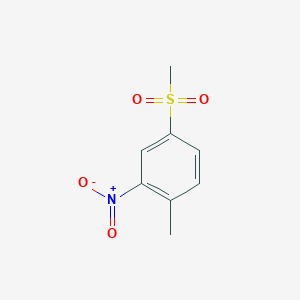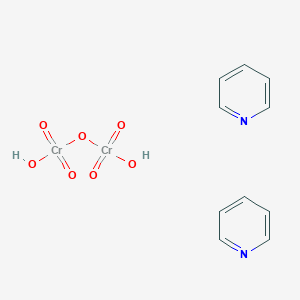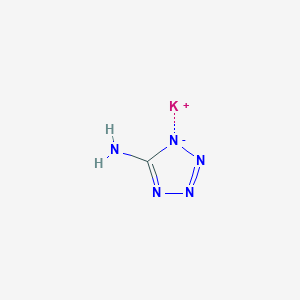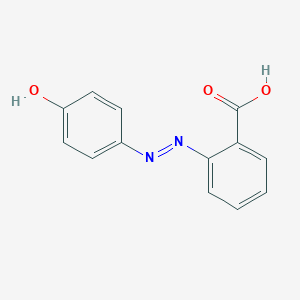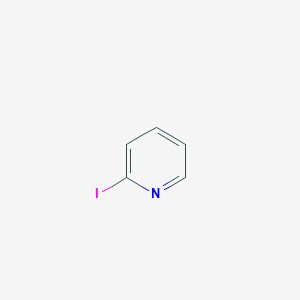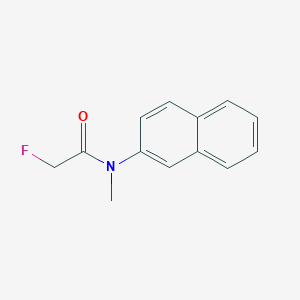
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- (AFN) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. AFN is a derivative of N-methylacetamide and has a fluorine atom and naphthyl group attached to the nitrogen atom.
Applications De Recherche Scientifique
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been studied extensively in scientific research due to its potential applications in various fields. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been used as a ligand in metal-catalyzed reactions and has been shown to be an effective catalyst in various reactions.
Mécanisme D'action
The mechanism of action of Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- is not fully understood, but it is believed to inhibit the activity of enzymes involved in various biological processes. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has been shown to have various biochemical and physiological effects, including antimicrobial activity, inhibition of cancer cell growth, and inhibition of enzyme activity. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be easily synthesized using various methods and is stable under various conditions. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be modified to create derivatives with different properties. However, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- also has limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- research, including further studies on its mechanism of action, optimization of its antimicrobial and anticancer properties, and development of derivatives with improved properties. Additionally, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be studied for its potential use in other fields, such as catalysis and materials science. Overall, Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- has great potential for various applications and warrants further investigation.
Méthodes De Synthèse
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- can be synthesized using various methods, including the reaction of N-methylacetamide with 2-fluoronaphthalene in the presence of a base such as potassium carbonate or sodium hydride. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires heating to a high temperature. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
10016-14-5 |
|---|---|
Nom du produit |
Acetamide, 2-fluoro-N-methyl-N-2-naphthyl- |
Formule moléculaire |
C13H12FNO |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
2-fluoro-N-methyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H12FNO/c1-15(13(16)9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
Clé InChI |
AROYZVZZFOZZRA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF |
SMILES canonique |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)CF |
Autres numéros CAS |
10016-14-5 |
Synonymes |
2-Fluoro-N-methyl-N-(2-naphtyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



